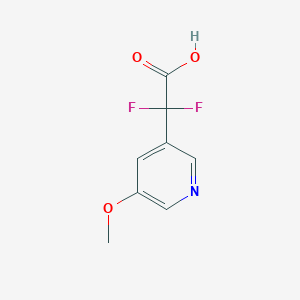

2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid

Descripción

2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid (CAS: 1227564-07-9) is a fluorinated pyridine derivative with the molecular formula C₈H₇F₂NO₃ and a molar mass of 185.15 g/mol . The compound features a pyridine ring substituted with a methoxy group at the 5-position and a difluoroacetic acid moiety at the 3-position. Its physicochemical properties include a predicted density of 1.338 g/cm³ and a boiling point of 366.7°C, with a pKa of ~3.65, indicating moderate acidity due to the electron-withdrawing effects of the fluorine atoms . It is stored under inert gas (nitrogen/argon) at 2–8°C to ensure stability .

Propiedades

Fórmula molecular |

C8H7F2NO3 |

|---|---|

Peso molecular |

203.14 g/mol |

Nombre IUPAC |

2,2-difluoro-2-(5-methoxypyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H7F2NO3/c1-14-6-2-5(3-11-4-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |

Clave InChI |

WSDUTCDJMTUKCJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CN=CC(=C1)C(C(=O)O)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve elevated temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

2-Fluoro-5-methoxy-3-pyridineacetic Acid (CAS: 1227564-07-9)

Structural Differences: This compound (C₈H₈FNO₃) differs by having a single fluorine atom instead of two on the acetic acid moiety. Physicochemical Properties:

- pKa : 3.65 (similar to the difluoro analog due to fluorine’s electron-withdrawing effect) .

- Molar Mass: 185.15 g/mol (identical to the difluoro compound, as the second fluorine replaces a hydrogen). Functional Implications: The monofluoro analog may exhibit reduced acidity and metabolic stability compared to the difluoro variant, as fewer fluorines weaken electron withdrawal .

2-(5-Fluoropyridin-3-yl)acetic Acid (CAS: 38129-24-7)

Structural Differences : Lacks the methoxy group and has a single fluorine at the pyridine’s 5-position.

Physicochemical Properties :

- Molecular Formula: C₇H₆FNO₂.

- Molar Mass: 155.13 g/mol (lighter due to absence of methoxy and one fluorine).

2,2-Difluoro-2-(oxan-4-yl)acetic Acid (CAS: 1048963-34-3)

Structural Differences : Replaces the pyridine ring with a tetrahydropyran (oxane) group.

Physicochemical Properties :

- Molecular Formula : C₇H₁₀F₂O₃.

- Molar Mass: 192.15 g/mol. This could lower reactivity in medicinal chemistry applications compared to pyridine derivatives .

C6O4 (Ammonium Salt of a Difluoroacetic Acid Derivative)

Structural Differences: Contains a complex dioxolane substituent (2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl group).

Actividad Biológica

2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes two fluorine atoms and a methoxy-substituted pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

- Molecular Formula : C₈H₇F₂NO₃

- Molecular Weight : Approximately 185.15 g/mol

- Structure : The compound features a central acetic acid group linked to a 5-methoxypyridine ring, which enhances its lipophilicity and biological activity.

Biological Activity

Research indicates that 2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The fluorine atoms contribute to increased binding affinity to bacterial enzymes, potentially disrupting vital metabolic pathways.

- Anti-inflammatory Properties : The methoxy group on the pyridine ring may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Potential as a Biochemical Probe : Its unique structure allows it to interact with specific biological targets, influencing cellular signaling pathways. This property positions it as a valuable tool in biochemical assays and drug discovery.

Structure-Activity Relationship (SAR)

The structural modifications in 2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid significantly affect its biological activity:

| Modification | Effect on Activity |

|---|---|

| Presence of Fluorine | Increases binding affinity to enzymes/receptors |

| Methoxy Group | Enhances lipophilicity and bioavailability |

| Positioning of Substituents | Alters pharmacological effects compared to analogs |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the compound's effectiveness against Mycobacterium tuberculosis by assessing its Minimum Inhibitory Concentration (MIC). Results indicated promising antibacterial activity with MIC values comparable to existing treatments .

- Inflammation Modulation : In vitro studies demonstrated that 2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid could significantly reduce pro-inflammatory cytokine production in immune cells, suggesting its potential application in treating autoimmune disorders.

- Pharmacokinetic Profile : The compound's pharmacokinetic properties were evaluated in animal models, revealing favorable absorption and distribution characteristics due to its lipophilic nature. This suggests potential for effective therapeutic concentrations in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.